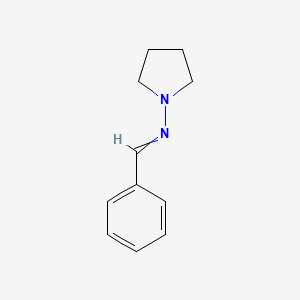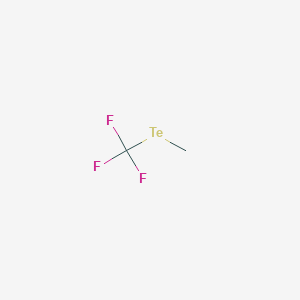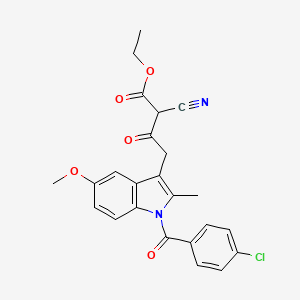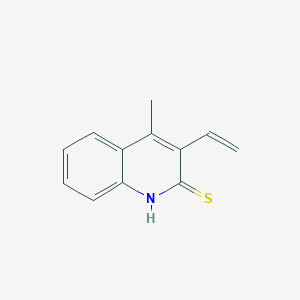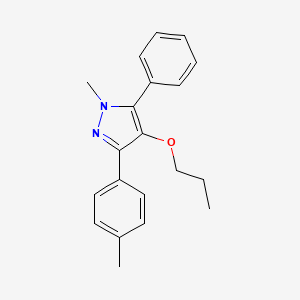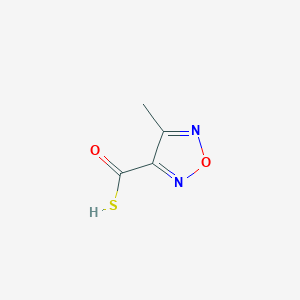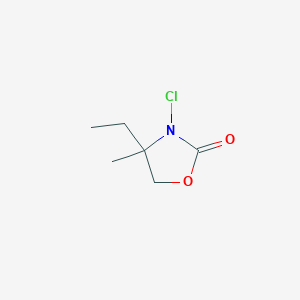![molecular formula C30H24Cl2O2Si2 B14619779 [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] CAS No. 60744-87-8](/img/structure/B14619779.png)
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] typically involves the reaction of 1,4-dihydroxybenzene with chlorodiphenylsilane in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability.
Análisis De Reacciones Químicas
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and other by-products.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: It is used in the production of advanced materials, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is harnessed in various applications, including material science and medicinal chemistry.
Comparación Con Compuestos Similares
Similar compounds to [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] include other silane derivatives with different substituents. These compounds may have similar reactivity but differ in their physical and chemical properties. The uniqueness of [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] lies in its specific structure, which imparts distinct reactivity and stability compared to other silane compounds.
Propiedades
Número CAS |
60744-87-8 |
|---|---|
Fórmula molecular |
C30H24Cl2O2Si2 |
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
chloro-[4-[chloro(diphenyl)silyl]oxyphenoxy]-diphenylsilane |
InChI |
InChI=1S/C30H24Cl2O2Si2/c31-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)33-25-21-23-26(24-22-25)34-36(32,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H |
Clave InChI |
JLYGBKZXYGEPOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC3=CC=C(C=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




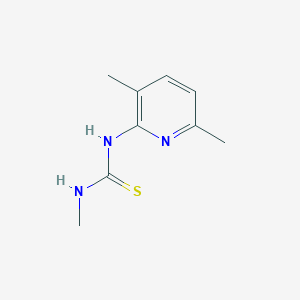
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)



